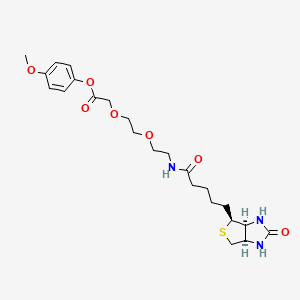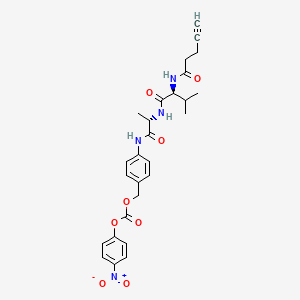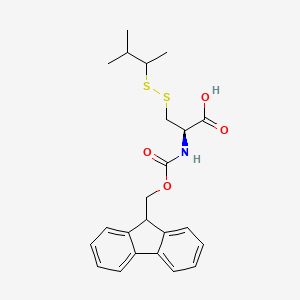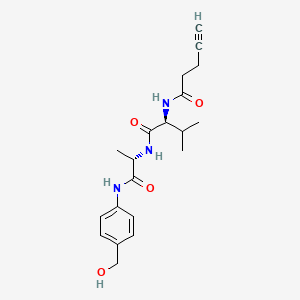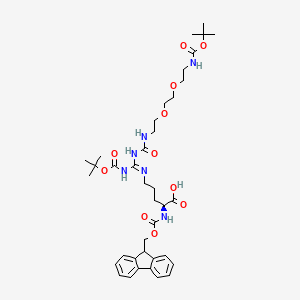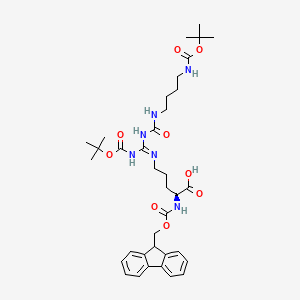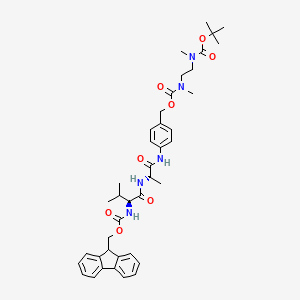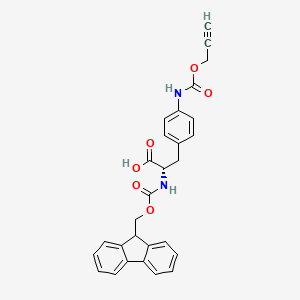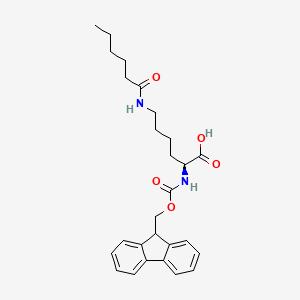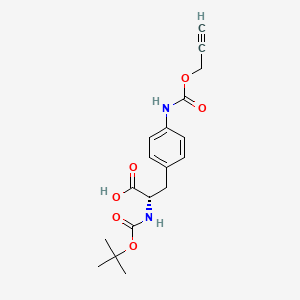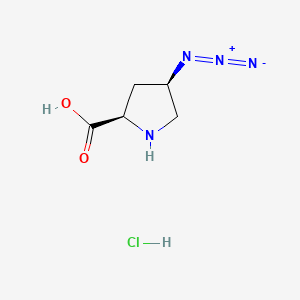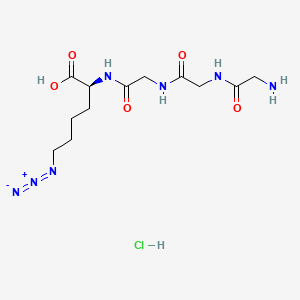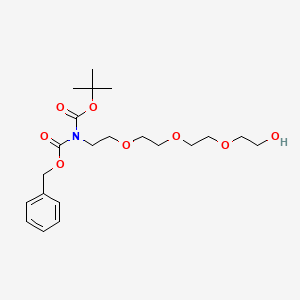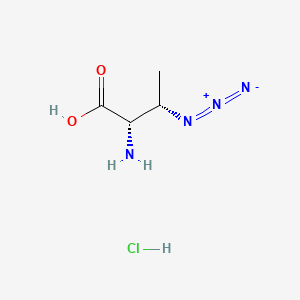
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride is a unique compound that belongs to the class of azido amino acids It is characterized by the presence of an azido group (-N₃) attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride typically involves the azidation of a suitable precursor amino acid. One common method is the diazotization of (2S,3S)-2-amino-3-chlorobutanoic acid followed by substitution with sodium azide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the hydrochloride salt form of the compound.
Types of Reactions:
Oxidation: The azido group in this compound can undergo oxidation reactions to form nitro derivatives.
Reduction: Reduction of the azido group can lead to the formation of amino derivatives.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrobutanoic acid derivatives.
Reduction: Aminobutanoic acid derivatives.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein modifications and labeling due to its azido group.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride involves its interaction with biological molecules through the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful for bioconjugation and labeling studies. The compound can also act as a precursor for the synthesis of various bioactive molecules.
Comparison with Similar Compounds
(2S,3S)-2-amino-3-chlorobutanoic acid: Similar structure but with a chlorine atom instead of an azido group.
(2S,3S)-2-amino-3-hydroxybutanoic acid: Contains a hydroxyl group instead of an azido group.
(2S,3S)-2-amino-3-bromobutanoic acid: Similar structure with a bromine atom instead of an azido group.
Uniqueness: (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and applications. The azido group allows for versatile chemical modifications and bioconjugation, making this compound valuable in various research fields.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWINUACJIVWJPZ-GVOALSEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
